![molecular formula C15H17ClFNO2 B1439516 [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride CAS No. 1193389-26-2](/img/structure/B1439516.png)
[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride
描述
[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride, commonly referred to as 4F-MPH, is a novel psychostimulant drug with a chemical structure similar to that of amphetamines. It has been used in a variety of scientific research applications due to its ability to act on the central nervous system (CNS).
科学研究应用
4F-MPH has been used in a variety of scientific research applications due to its ability to act on the [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride. It has been studied for its effects on behavior, cognition, and emotion in both animal and human models. 4F-MPH has also been used in studies of drug addiction and reward pathways in the brain. It has been used to study the effects of psychostimulant drugs on the dopamine system, as well as the effects of psychostimulants on learning and memory.
作用机制
4F-MPH acts on the [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride by binding to the dopamine transporter (DAT) and blocking the reuptake of dopamine. This leads to an increase in the amount of dopamine available in the brain, which results in increased alertness and wakefulness. 4F-MPH also binds to the norepinephrine transporter (NET) and blocks the reuptake of norepinephrine, resulting in an increase in the amount of norepinephrine available in the brain. This leads to increased focus and concentration. In addition, 4F-MPH has been found to bind to the serotonin transporter (SERT) and block the reuptake of serotonin, resulting in an increase in the amount of serotonin available in the brain. This leads to increased mood and well-being.
生化和生理效应
4F-MPH has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, resulting in increased alertness, wakefulness, focus, and concentration. In addition, 4F-MPH has been found to increase heart rate, blood pressure, and body temperature, as well as decrease appetite. It has also been found to increase locomotor activity and reduce anxiety.
实验室实验的优点和局限性
The advantages of using 4F-MPH in lab experiments include its ability to act on the [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride, its ability to affect a variety of biochemical and physiological processes, and its relatively low cost. The limitations of using 4F-MPH in lab experiments include its short duration of action, its potential for abuse, and its potential for adverse side effects.
未来方向
Potential future directions for the use of 4F-MPH in scientific research include further study of its effects on behavior, cognition, and emotion in both animal and human models; further study of its effects on drug addiction and reward pathways in the brain; further study of its effects on the dopamine system; and further study of its effects on learning and memory. Additionally, further research into the potential therapeutic uses of 4F-MPH could be conducted, as well as further research into the potential side effects of the drug.
属性
IUPAC Name |
[4-fluoro-3-[(2-methoxyphenoxy)methyl]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2.ClH/c1-18-14-4-2-3-5-15(14)19-10-12-8-11(9-17)6-7-13(12)16;/h2-8H,9-10,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFMMLQLRWEDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=C(C=CC(=C2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



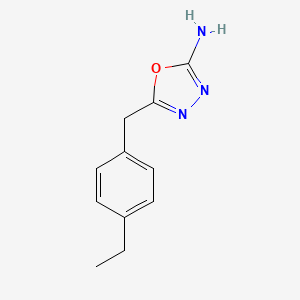
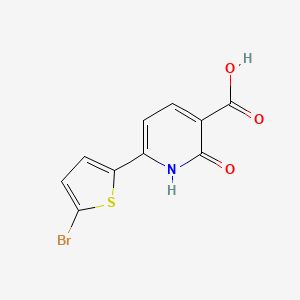
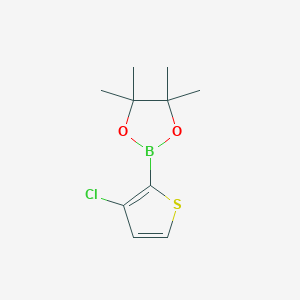
![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)

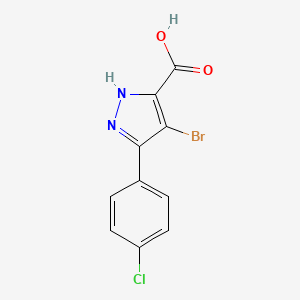
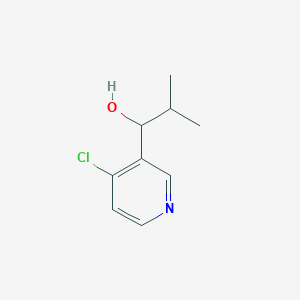

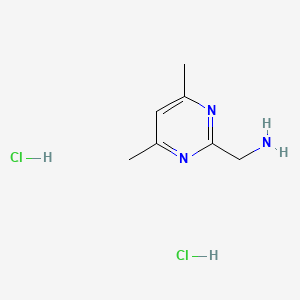
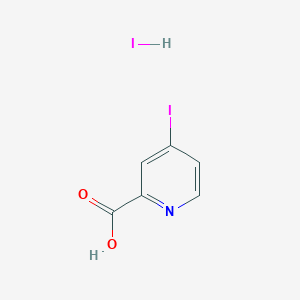
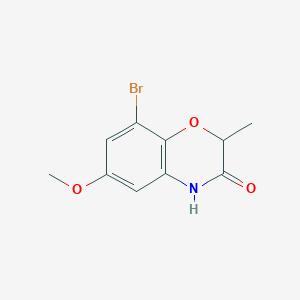
![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)